ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furopyrrole core with a phenyl substituent at position 2 and an ethyl ester at position 5 (Fig. 1). Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol . The compound is structurally related to bioactive furopyrrole derivatives, which are explored for applications in pharmaceuticals and materials science. Key synthetic routes involve Vilsmeier formylation and condensation reactions, often starting from methyl or ethyl furopyrrole carboxylates .
Properties
IUPAC Name |
ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-18-15(17)12-9-14-11(16-12)8-13(19-14)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUOJQGCBZVOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501394 | |
| Record name | Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71971-00-1 | |
| Record name | Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
A foundational method involves the Vilsmeier-Haack reaction to introduce formyl groups into precursor compounds. For example, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes formylation at the 2-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. While this protocol primarily targets formylated derivatives, analogous conditions can be adapted for phenyl group introduction via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at the 2-position.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | POCl₃, DMF | 0–5°C | 4 hr | 72–78% |
| Phenylation | Phenylboronic acid, Pd catalyst | 80°C | 12 hr | 65% |
Erlenmeyer-Plöchl Condensation
The Erlenmeyer-Plöchl reaction constructs the oxazolone core, which serves as a precursor for furopyrrole cyclization. Substituted furan-2-carboxaldehydes react with hippuric acid in acetic anhydride to form (4E)-2-phenyl-4-(furan-2-ylmethylene)-1,3-oxazol-5(4H)-ones. For ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate, 5-phenylfuran-2-carboxaldehyde is condensed with hippuric acid, followed by cyclodehydration to form the fused ring system.
Key Data
- Reactants : 5-Phenylfuran-2-carboxaldehyde, hippuric acid, potassium acetate
- Conditions : Reflux in acetic anhydride, 15–60 minutes
- Yield : 70–83% under classical heating
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields. For example, the Erlenmeyer-Plöchl condensation achieves comparable yields (67–74%) in 1–2 minutes versus 15–60 minutes under classical conditions. This method is particularly effective for intermediates requiring precise temperature control.
Comparative Performance
| Method | Reaction Time | Yield | Energy Input |
|---|---|---|---|
| Classical | 60 min | 62% | High |
| Microwave | 2 min | 67% | Low |
Functionalization of Core Intermediates
Hydrazinolysis and Carboxylate Formation
Hydrazinolysis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate produces carbohydrazides, which react with aldehydes to form hydrazone derivatives. Ethyl esterification is achieved via nucleophilic acyl substitution using ethanol in the presence of acid catalysts:
$$
\text{Methyl ester} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl ester} + \text{Methanol}
$$
Optimized Parameters
N-Substitution Reactions
The pyrrole nitrogen undergoes alkylation or acylation to introduce diversifying substituents. For instance, methyl iodide or benzyl chloride reacts with the deprotonated pyrrole nitrogen under basic conditions:
$$
\text{Furopyrrole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl derivative}
$$
Representative Yields
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methyl | 78% |
| Benzyl chloride | N-Benzyl | 82% |
Structural Confirmation and Analysis
Synthesized compounds are validated via spectroscopic methods:
- ¹H NMR : Characteristic signals for the phenyl group (δ 7.2–7.6 ppm) and ester moiety (δ 4.3 ppm for –OCH₂CH₃).
- IR Spectroscopy : Ester carbonyl stretch at 1720 cm⁻¹ and C–O–C furan vibration at 1240 cm⁻¹.
- Elemental Analysis : Compliance with theoretical values for C₁₅H₁₃NO₃ (C: 70.58%, H: 5.09%, N: 5.49%).
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at the 2- vs. 3-positions of the pyrrole ring necessitate careful control of electronic effects using directing groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to prevent hydrolysis.
- Catalyst Selection : Palladium catalysts enable Suzuki couplings for phenyl group introduction but are sensitive to oxygen and moisture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with methyl iodide, benzyl chloride, or acetic anhydride to form N-substituted products.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acids.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Methyl Iodide: Used for N-methylation reactions.
Benzyl Chloride: Used for N-benzylation reactions.
Acetic Anhydride: Used for acetylation reactions.
Hydrazine Hydrate: Used for forming carbohydrazides.
Major Products
N-Substituted Products: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Fused Ring Systems: Formed through cycloaddition reactions.
Scientific Research Applications
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential pharmacological activities.
Materials Science: The compound’s ability to form complex fused ring systems makes it useful in developing new materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action for ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Ester Variations: Ethyl vs. Methyl
Core Heteroatom Variations: Furo vs. Thieno
- Furo[3,2-b]pyrroles : The oxygen atom in the furan ring enhances electron density, favoring electrophilic substitutions. Used in antibacterial agents (e.g., triazine derivatives ).
- Thieno[3,2-b]pyrroles: Sulfur substitution increases π-conjugation and charge transport efficiency, making them suitable for organic semiconductors (e.g., TP-BT4T-TP ).
Halogenated Derivatives
Pharmaceuticals
Materials Science
- Organic Semiconductors: Thieno[3,2-b]pyrrole-based small molecules exhibit hole mobility up to 0.12 cm²/V·s in organic field-effect transistors (OFETs) .
Biological Activity
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.273 g/mol. Its structure features a furo-pyrrole core, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 255.273 g/mol |
| Purity | 95% |
| CAS Number | 71971-00-1 |
| IUPAC Name | This compound |
| SMILES | O=C(C1=CC(OC(C2=CC=CC=C2)=C3)=C3N1)OCC |
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Nucleophilic Substitution : Involves the substitution of halogen-containing aliphatic carboxylic acid esters.
- Knoevenagel Condensation : A reaction that forms carbon-carbon bonds.
- Thermolysis : Promotes intramolecular cyclocondensation to form the desired heterocyclic structure.
These methods allow for modifications that can enhance the compound's properties for specific applications.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for drug development targeting inflammatory diseases and oxidative stress .
Key mechanisms include:
- Interaction with Enzymes : The compound may modulate enzyme activity related to inflammation and oxidative stress.
- Receptor Binding : It could potentially bind to specific receptors involved in inflammatory responses.
Pharmacological Studies
Research indicates that derivatives of furo[3,2-b]pyrroles have shown significant pharmacological activities:
- Anti-inflammatory Activity : Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : Some compounds in this class have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Analgesic Effects : Screening has indicated potential analgesic properties, making it relevant for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds:
- Anti-inflammatory Activity : A study highlighted that furo[3,2-b]pyrrole derivatives exhibited significant inhibition of D-amino acid oxidase (DAO), which is important in treating schizophrenia and inflammatory conditions .
- Antioxidant Studies : Research has suggested that these compounds can scavenge free radicals, thus reducing oxidative stress in biological systems .
- Comparative Analysis : In comparison with similar compounds like mthis compound, ethyl derivatives showed enhanced solubility and potentially greater biological activity due to the presence of the ethoxy group.
Applications in Research and Industry
This compound has potential applications across various fields:
- Medicinal Chemistry : As a lead compound in drug development targeting anti-inflammatory and antimicrobial pathways.
- Material Science : Utilized in synthesizing novel polymers with unique electronic properties.
- Biological Studies : Serves as a probe in enzyme mechanism studies due to its structural similarities with biologically active molecules.
Q & A
Q. What are the standard synthetic routes for ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multicomponent reactions involving pyrrole and furan precursors. For example, cyclocondensation of aldehyde derivatives with active methylene compounds under acidic or basic conditions can yield the furopyrrole scaffold. Key intermediates are characterized using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Crystallographic validation (e.g., X-ray diffraction) is recommended for ambiguous structural assignments .
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in furopyrrole derivatives?
NMR chemical shifts for protons adjacent to the ester group (e.g., δ 4.2–4.4 ppm for the ethyl group) and aromatic protons (δ 7.2–7.8 ppm for phenyl substituents) help differentiate isomers. IR carbonyl stretching frequencies (~1700 cm) and furan/pyrrole ring vibrations (~1500 cm) provide additional structural clues. Comparative analysis with known analogs is critical .
Q. What are the typical reaction conditions for functionalizing the pyrrole nitrogen in this compound?
Alkylation or acylation reactions require anhydrous conditions with bases like NaH or KCO in aprotic solvents (e.g., DMF, THF). Protecting groups (e.g., Boc) may be necessary to avoid side reactions at the ester moiety. Reaction progress is monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on the compound’s conformation be resolved?
Discrepancies between experimental (X-ray) and DFT-optimized structures often arise from crystal packing effects or solvent interactions. Perform a Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice. Compare torsional angles and hydrogen-bonding patterns to identify dominant conformers .
Q. What strategies optimize the yield of multi-step syntheses involving this compound?
Use design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction times for cyclization steps. Purification via column chromatography with gradient elution (hexane/EtOAc) minimizes byproduct contamination .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring deactivate the pyrrole core, requiring stronger catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings. Hammett plots correlate substituent σ values with reaction rates. In situ NMR tracks fluorinated intermediates .
Q. What mechanistic insights explain unexpected byproducts in the compound’s oxidation?
Over-oxidation of the furan ring to γ-lactones can occur with strong oxidants (e.g., KMnO). Use milder agents (e.g., MnO) or radical scavengers (e.g., BHT) to suppress side reactions. LC-HRMS and isotopic labeling () identify oxidation pathways .
Analytical and Methodological Challenges
Q. How should researchers address discrepancies between theoretical and observed mass spectra?
Isotopic patterns (e.g., /) or adduct formation (e.g., Na, K) can distort MS data. Use high-resolution instruments (Q-TOF) and compare with simulated isotopic distributions (e.g., ChemCalc). Confirm via tandem MS (MS/MS) fragmentation .
Q. What protocols validate the compound’s purity for biological assays?
Combine HPLC (≥95% purity) with orthogonal methods: elemental analysis (C, H, N), Karl Fischer titration (water content), and differential scanning calorimetry (melting point consistency). Avoid UV detection alone due to chromophore variability .
Q. How can solvent effects on the compound’s NMR spectra be mitigated?
Use deuterated solvents with low polarity (CDCl) to minimize shifts. For DMSO-d, apply temperature control to reduce viscosity-related broadening. Refer to external standards (e.g., TMS) and solvent suppression techniques for accurate integration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
